molecular formula C29H49N5O7 B8135471 cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val]

cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val]

Cat. No.: B8135471
M. Wt: 579.7 g/mol
InChI Key: BHOYUZRQFBRFCM-OSCRRKSDSA-N
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Description

Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] is a cyclic peptide belonging to the class of diketopiperazines (DKPs). These compounds are characterized by their cyclic dipeptide structure, which is formed through the condensation of two amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] typically involves the stepwise coupling of protected amino acids followed by cyclization. The process begins with the protection of amino acid functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt). After the linear peptide chain is assembled, cyclization is achieved by removing the protecting groups and inducing ring closure under acidic or basic conditions .

Industrial Production Methods

Industrial production of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by cyclization and purification steps. This method is advantageous for producing large quantities of cyclic peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the peptide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the peptide with modified chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] involves its interaction with specific molecular targets and pathways. The cyclic structure of the peptide allows it to bind to target proteins with high affinity and specificity. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] can be compared with other similar cyclic peptides, such as:

The uniqueness of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] lies in its specific amino acid sequence and the resulting biological activities. Its ability to interact with distinct molecular targets and pathways sets it apart from other cyclic peptides .

Properties

IUPAC Name

(3R,10S,16S,19S)-10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37)/t19-,20-,21+,23-,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOYUZRQFBRFCM-OSCRRKSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49N5O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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